molecular formula C17H11ClFN5O B1663697 HDS 029 CAS No. 881001-19-0

HDS 029

カタログ番号: B1663697
CAS番号: 881001-19-0
分子量: 355.8 g/mol
InChIキー: DLPSDPPZXRJQOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

HDS-029 has a wide range of applications in scientific research:

作用機序

HDS-029は、ErbB受容体の自己リン酸化を阻害することで効果を発揮します。この化合物は、これらの受容体のATP結合部位に結合し、リン酸化とそれに続く下流シグナル伝達経路の活性化を阻止します。 この阻害は、ErbB受容体を過剰発現するがん細胞における細胞増殖の抑制とアポトーシスの増加につながります .

類似の化合物との比較

HDS-029は、以下のような他のチロシンキナーゼ阻害剤と比較されます。

    ゲフィチニブ: 別のEGFR阻害剤ですが、結合親和性と選択性プロファイルが異なります。

    エルロチニブ: ゲフィチニブに似ていますが、副作用プロファイルと臨床応用が異なります。

    ラパチニブ: EGFRとHER2の両方を阻害しますが、薬物動態と臨床的用途が異なります。

HDS-029は、複数のErbB受容体に対する強力な阻害と、その特異的な結合特性により、研究と潜在的な治療的応用の両方における貴重なツールとなっています .

生化学分析

Biochemical Properties

HDS 029 is a synthetic organic compound with the chemical name N-(4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl)but-2-ynamide . It exhibits high potency in inhibiting the ErbB receptor family, with IC50 values of 0.3 nM for ErbB1 (EGFR), 0.5 nM for ErbB4, and 1.1 nM for ErbB2 . This compound inhibits EGF-induced ErbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells . This compound also affects gene expression and cellular metabolism by modulating the activity of downstream signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of the ErbB receptors, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of tyrosine residues on the receptors, which is essential for the activation of downstream signaling pathways . As a result, this compound effectively blocks the signaling cascades that promote cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of ErbB receptor activity, resulting in prolonged suppression of cancer cell growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound also affects metabolic flux and metabolite levels by modulating the activity of key signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on the ErbB receptors .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and cell membrane . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of this compound is crucial for its ability to effectively inhibit the ErbB receptors and modulate downstream signaling pathways .

準備方法

HDS-029の合成には、いくつかの重要なステップが含まれます。

    出発物質: 合成は、3-クロロ-4-フルオロアニリンとピリド[3,4-d]ピリミジン誘導体の調製から始まります。

    カップリング反応: 3-クロロ-4-フルオロアニリンは、パラジウム触媒クロスカップリング反応を用いてピリド[3,4-d]ピリミジンとカップリングされます。

    アミド化: 得られた中間体は、2-ブチノ酸とアミド化されて、最終生成物であるHDS-029が形成されます。

HDS-029の工業生産方法では、高収率と純度を確保し、大規模生産に対応するために、これらの合成経路を最適化する必要があるでしょう .

化学反応の分析

HDS-029は、以下を含むさまざまな化学反応を起こします。

    酸化: HDS-029は、特定の条件下で酸化されて、対応する酸化物を形成することができます。

    還元: この化合物は、還元されて、アミンまたは他の還元された誘導体を形成することができます。

    置換: HDS-029は、特に芳香環において、ハロゲン原子が他の置換基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化リチウムアルミニウムのような還元剤、および置換反応のための求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

HDS-029は、科学研究において幅広い用途を持っています。

類似化合物との比較

HDS-029 is compared with other tyrosine kinase inhibitors such as:

    Gefitinib: Another EGFR inhibitor, but with different binding affinities and selectivity profiles.

    Erlotinib: Similar to gefitinib, but with a different side effect profile and clinical applications.

    Lapatinib: Inhibits both EGFR and HER2, but with different pharmacokinetics and clinical uses.

HDS-029 is unique due to its potent inhibition of multiple ErbB receptors and its specific binding characteristics, making it a valuable tool in both research and potential therapeutic applications .

特性

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPSDPPZXRJQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468712
Record name EGFR/ErbB-2/ErbB-4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881001-19-0
Record name HDS-029
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EGFR/ErbB-2/ErbB-4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HDS-029
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HDS 029
Reactant of Route 2
Reactant of Route 2
HDS 029
Reactant of Route 3
Reactant of Route 3
HDS 029
Reactant of Route 4
Reactant of Route 4
HDS 029
Reactant of Route 5
Reactant of Route 5
HDS 029
Reactant of Route 6
Reactant of Route 6
HDS 029

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。